molecular formula C14H8BrClF3NO B11684279 3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide CAS No. 56661-40-6

3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

Numéro de catalogue: B11684279
Numéro CAS: 56661-40-6
Poids moléculaire: 378.57 g/mol
Clé InChI: HZCSFFUMANARCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide ( 349090-94-4) is a benzamide derivative supplied as a high-purity compound for research and development purposes. The molecular structure incorporates bromo and trifluoromethyl substituents, which are known to be key in designing molecules with enhanced biological activity and physicochemical properties . Benzamide scaffolds are recognized for their diverse biological profiles. Structurally related compounds are extensively investigated in agrochemistry for their fungicidal properties, often acting by inhibiting mitochondrial succinate dehydrogenase (Complex II) in fungi . Furthermore, the trifluoromethyl group is a critical pharmacophore in modern medicinal chemistry, known to improve metabolic stability and lipophilicity, thereby increasing the potential of such compounds in drug discovery initiatives . This combination of features makes this benzamide a valuable chemical intermediate for constructing novel compounds for screening against biological targets. This product is intended for research use only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Propriétés

Numéro CAS

56661-40-6

Formule moléculaire

C14H8BrClF3NO

Poids moléculaire

378.57 g/mol

Nom IUPAC

3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8BrClF3NO/c15-10-3-1-2-8(6-10)13(21)20-12-7-9(14(17,18)19)4-5-11(12)16/h1-7H,(H,20,21)

Clé InChI

HZCSFFUMANARCU-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origine du produit

United States

Méthodes De Préparation

Synthesis of 3-Bromobenzoyl Chloride

Procedure
3-Bromobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (1.2–2.0 equiv) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane for 2–4 hours. Excess thionyl chloride is removed under reduced pressure to yield 3-bromobenzoyl chloride as a pale yellow oil.

Key Data

  • Yield : 85–92%

  • Reaction Time : 2–4 hours

  • Temperature : 40–60°C

Coupling with 2-Chloro-5-(Trifluoromethyl)Aniline

Procedure
3-Bromobenzoyl chloride (1.0 equiv) is dissolved in DCM or tetrahydrofuran (THF) and added dropwise to a solution of 2-chloro-5-(trifluoromethyl)aniline (1.05 equiv) and a base (e.g., pyridine or triethylamine, 1.5 equiv) at 0–5°C. The mixture is stirred at room temperature for 4–12 hours, followed by quenching with ice-water. The precipitate is filtered and recrystallized from ethanol or ethyl acetate/hexane.

Key Data

  • Yield : 68–79%

  • Purity : >95% (HPLC)

  • Solvent Optimization : THF improves solubility of the aniline, reducing reaction time to 4–6 hours.

Direct Coupling Using Carbodiimide Reagents

While less common in industrial settings, carbodiimide-mediated coupling is employed in academic research for milder conditions. This method avoids acid chloride handling but requires stoichiometric coupling agents.

Procedure
3-Bromobenzoic acid (1.0 equiv), 2-chloro-5-(trifluoromethyl)aniline (1.1 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) are dissolved in DCM or dimethylformamide (DMF). Hydroxybenzotriazole (HOBt, 1.2 equiv) is added to suppress racemization. The reaction is stirred at room temperature for 12–24 hours, followed by aqueous workup and column chromatography.

Key Data

  • Yield : 55–62%

  • Advantages : Suitable for acid-sensitive substrates.

  • Limitations : Higher cost and longer reaction times compared to acid chloride method.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A patent by Mitsui Chemicals Agro, Inc., describes a protocol achieving full conversion in 30 minutes.

Procedure
3-Bromobenzoyl chloride (1.0 equiv) and 2-chloro-5-(trifluoromethyl)aniline (1.05 equiv) are mixed in DMF with triethylamine (1.5 equiv). The mixture is irradiated at 120°C for 30 minutes under microwave conditions. The product is isolated via flash chromatography.

Key Data

  • Yield : 74%

  • Reaction Time : 30 minutes

  • Energy Efficiency : 80% reduction in energy consumption compared to conventional heating.

Comparative Analysis of Methods

Method Yield Reaction Time Cost Scalability
Acid Chloride-Mediated68–79%4–12 hoursLowIndustrial
Carbodiimide Coupling55–62%12–24 hoursHighLab-scale
Microwave-Assisted74%0.5 hoursModeratePilot-scale

Critical Parameters Affecting Yield

Solvent Selection

  • Polar Aprotic Solvents (DMF, THF) : Enhance aniline solubility but may require higher temperatures.

  • Chlorinated Solvents (DCM) : Preferred for acid chloride stability, yielding >70% in most cases.

Stoichiometry

  • Aniline Excess : A 5–10% molar excess of the aniline minimizes unreacted acid chloride.

  • Base Equivalents : Triethylamine (1.5 equiv) outperforms pyridine in suppressing side reactions.

Temperature Control

  • Low-Temperature Addition (0–5°C) : Reduces exothermic side reactions during acid chloride addition.

  • Room-Temperature Stirring : Optimal for complete conversion without decomposition.

Industrial-Scale Adaptations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to improve safety and efficiency:

  • Flow Rate : 10 mL/min for acid chloride and aniline streams.

  • Residence Time : 20 minutes at 50°C.

  • Yield : 76% with 99.5% purity.

Analytical Characterization

1H NMR (400 MHz, CDCl3) :

  • δ 8.17 (s, 1H, Ar-H), 7.93–7.97 (m, 3H, Ar-H), 7.67 (brs, 1H, NH).
    LC-MS : m/z 388.0 [M+H]+.

Challenges and Mitigation Strategies

Hydrolysis of Acid Chloride

  • Mitigation : Use anhydrous solvents and molecular sieves.

Aniline Oxidation

  • Mitigation : Conduct reactions under nitrogen atmosphere.

Byproduct Formation

  • Mitigation : Recrystallization from ethanol/water (3:1) removes unreacted aniline.

Emerging Technologies

Recent advances include enzymatic amidation using lipases, though yields remain suboptimal (35–40%). Photocatalytic methods using TiO2 nanoparticles are under investigation for greener synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The following table compares key structural features of 3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide with related compounds:

Compound Name Substituents on Benzamide Core Substituents on Aniline Moiety Key References
This compound 3-Br 2-Cl, 5-CF₃
3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide 3-Br 2-CF₃ (no Cl)
5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 5-Cl, 2-OH 2-F, 3-CF₃
4-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide 4-NH₂ 2-Cl, 5-CF₃
(S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}pentan-2-yl)benzamide 5-Cl, 2-OH 4-CF₃, methyl-pentyl chain

Key Observations :

  • Trifluoromethyl Position : The 5-CF₃ group on the aniline moiety enhances lipophilicity and metabolic stability compared to 3-CF₃ derivatives .
  • Hydroxy Substitution : Compounds with 2-OH groups (e.g., 5-chloro-2-hydroxybenzamide derivatives) exhibit stronger hydrogen-bonding capacity, influencing solubility and antimicrobial activity .

Physicochemical Properties

Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL) H-Bond Donors/Acceptors Rotatable Bonds
This compound Not reported ~4.2 <0.1 (DMSO) 1 / 4 4
4-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (12) 137 3.1 0.5 (Ethanol) 2 / 4 3
5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide Not reported ~3.8 0.3 (Methanol) 2 / 5 5

Key Observations :

  • The bromine substituent in the target compound increases molecular weight and logP compared to amino or hydroxy analogues, reducing aqueous solubility .
  • The 2-OH group in hydroxybenzamides improves solubility in polar solvents but may reduce membrane permeability .
Antimicrobial Activity
  • Salicylamide Analogues : Compounds like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide exhibit potent activity against Desulfovibrio piger (IC₅₀: 0.37–1.10 µmol/L), attributed to H-bonding and CF₃-enhanced lipophilicity .
  • The lack of a 2-OH group may reduce cytotoxicity compared to salicylamides .
Antistaphylococcal Activity
  • (S)-5-Chloro-2-hydroxybenzamide derivatives show high potency against MRSA (MIC: ≤1 µg/mL), with the CF₃ group critical for target engagement . The target compound’s bromine substituent may offer similar steric advantages but requires empirical validation.

Key Observations :

  • The target compound can be synthesized via standard acylation reactions with high yields, similar to other halogenated benzamides .
  • Hydrogenation methods (e.g., for amino derivatives) require careful control to avoid over-reduction .

Crystallographic and Conformational Studies

  • Crystal Packing : 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide forms halogen-bonded dimers via Br···O interactions, stabilizing the crystal lattice. The additional 2-Cl substituent in the target compound may introduce competing Cl···π interactions .
  • Conformational Stability : Density functional theory (DFT) studies on similar trifluoromethylbenzamides indicate that the CF₃ group induces electron-withdrawing effects, polarizing the amide bond and enhancing planarity .

Activité Biologique

Overview

3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound with the molecular formula C15H9BrClF3N2OC_{15}H_{9}BrClF_{3}N_{2}O. Its structure incorporates halogenated aromatic groups and a trifluoromethyl moiety, which significantly influence its biological activity. This article provides a detailed examination of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, the compound can inhibit various enzymes and proteins involved in critical signaling pathways related to cell growth and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Signal Transduction Interference: By modulating signaling pathways, it may induce apoptosis in malignant cells.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising activity against various biological targets, particularly in the realm of cancer therapy.

Anticancer Activity

Studies have highlighted its potential as an anticancer agent. For instance, it has shown efficacy in inhibiting tumor growth in preclinical models by targeting specific oncogenic pathways. The structural components facilitate interactions with proteins that are crucial for cancer cell survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate antibacterial and antifungal activities against specific pathogens, indicating a broader therapeutic application beyond oncology .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key findings from various studies:

Compound NameStructure CharacteristicsBiological ActivityReference
This compoundBromine and trifluoromethyl groupsAnticancer, antimicrobial
3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamideFluorine instead of BromineLower anticancer activity
3-iodo-N-[2-(trifluoromethyl)phenyl]benzamideIodine substitutionVariable activity profile

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo:

  • In Vivo Tumor Model Study : A study involving murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction via caspase activation.
  • Antimicrobial Efficacy : In vitro assays against Staphylococcus aureus and Candida albicans showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, and what key reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving brominated benzoyl chloride and substituted anilines. A common approach includes coupling 3-bromobenzoyl chloride with 2-chloro-5-(trifluoromethyl)aniline under Schotten-Baumann conditions (base-mediated acylation in a biphasic solvent system). Optimal yields (~75–85%) are achieved using anhydrous tetrahydrofuran (THF) and triethylamine at 0–5°C, followed by gradual warming to room temperature . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry, particularly distinguishing the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR). High-resolution mass spectrometry (HR-MS) validates molecular weight (expected m/z: 404.97 [M+H]⁺). High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm assesses purity (>98%) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screens include:

  • Enzyme inhibition assays : Test against kinases or proteases at 10 µM concentration.
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to identify IC₅₀ values.
    Structural analogs show activity against tuberculosis (MIC: 1.56 µg/mL) and cancer cells (IC₅₀: 5–10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target binding?

  • Methodological Answer :

  • Substituent Modulation : Replace the bromo group with electron-withdrawing groups (e.g., nitro) to improve electrophilicity.
  • Scaffold Hybridization : Integrate a quinazolinone moiety (as in ) to enhance π-π stacking with enzyme active sites.
  • Docking Simulations : Use AutoDock Vina to predict binding poses with targets like PPARγ or mycobacterial enzymes. SAR data from salicylanilides indicate trifluoromethyl and chloro groups are critical for potency .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables (e.g., solvent DMSO concentration ≤1%, cell passage number).
  • Orthogonal Validation : Confirm enzyme inhibition via both fluorescence-based and radiometric assays.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. How can crystallographic data elucidate the compound’s mechanism of action?

  • Methodological Answer : Co-crystallize the compound with its target protein (e.g., cytochrome P450) and analyze the structure via X-ray diffraction (resolution ≤2.0 Å). Tools like Mercury (CCDC) visualize hydrogen bonds between the benzamide carbonyl and active-site residues (e.g., Arg-112 in PPARγ). Comparative analysis with apo structures identifies conformational changes induced by binding .

Q. What computational methods predict metabolic stability and toxicity early in development?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate permeability (LogP ~3.5) and cytochrome P450 interactions.
  • Toxicity Profiling : Employ ProTox-II to assess hepatotoxicity and mutagenicity risks.
  • Metabolic Sites : Identify labile positions (e.g., benzylic C-H) via site-of-metabolism (SOM) simulations in Schrödinger .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.